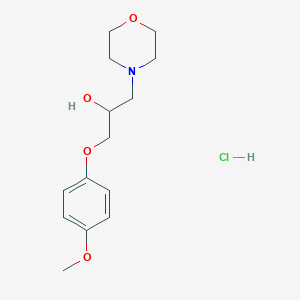![molecular formula C14H18FN3O3 B5371662 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5371662.png)
2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide, also known as Fmoc-Lys(Me,Boc)-OH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and biological studies.
Mécanisme D'action
The mechanism of action of 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH is not well understood. However, it is believed to interact with biological molecules such as proteins and enzymes, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
This compound(Me,Boc)-OH has been shown to have antimicrobial activity against a range of bacterial strains. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, this compound(Me,Boc)-OH has been used in the development of drug delivery systems, which can improve the efficacy and safety of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH is its ease of synthesis and availability. It is also stable under a range of conditions, which makes it suitable for use in various lab experiments. However, one of the limitations of this compound(Me,Boc)-OH is its relatively high cost compared to other building blocks for peptide synthesis.
Orientations Futures
There are several future directions for the use of 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH in scientific research. These include:
1. Development of novel antimicrobial peptides using this compound(Me,Boc)-OH as a building block.
2. Investigation of the mechanism of action of this compound(Me,Boc)-OH and its interaction with biological molecules.
3. Development of drug delivery systems using this compound(Me,Boc)-OH to improve the efficacy and safety of drugs.
4. Exploration of the potential applications of this compound(Me,Boc)-OH in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
This compound(Me,Boc)-OH is a chemical compound that has potential applications in drug development and biological studies. Its ease of synthesis and availability make it a useful building block for peptide synthesis, and its antimicrobial, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the mechanism of action of this compound(Me,Boc)-OH and its potential applications in various fields.
Méthodes De Synthèse
2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH can be synthesized through a series of chemical reactions. The first step involves the protection of the amino group of lysine with a Boc (tert-butoxycarbonyl) group. The second step involves the introduction of a methyl group on the side chain of lysine. The third step involves the protection of the newly introduced methyl group with a Fmoc (9-fluorenylmethoxycarbonyl) group. The final step involves the removal of the Boc and Fmoc groups to obtain this compound(Me,Boc)-OH.
Applications De Recherche Scientifique
2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH has been extensively used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides that contain lysine with a methyl group on the side chain. This compound(Me,Boc)-OH has also been used in the development of antimicrobial peptides, which have potential applications in the treatment of bacterial infections.
Propriétés
IUPAC Name |
2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c1-21-10-3-2-9(11(15)6-10)8-18-5-4-17-14(20)12(18)7-13(16)19/h2-3,6,12H,4-5,7-8H2,1H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYAYSGGNCSPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-{4-[(cyclohexylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5371580.png)
![2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5371587.png)
![ethyl 3-[7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5371595.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5371598.png)




![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5371630.png)

![2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}acetamide](/img/structure/B5371655.png)

![4-(1H-imidazol-1-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5371690.png)
![N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide](/img/structure/B5371701.png)